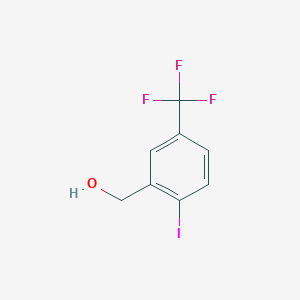

2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-iodo-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHVUTKATXCKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631138 | |

| Record name | [2-Iodo-5-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702641-05-2 | |

| Record name | [2-Iodo-5-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-5-(trifluoromethyl)benzyl Alcohol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 2-Iodo-5-(trifluoromethyl)benzyl alcohol. It is intended to serve as a technical resource for professionals engaged in chemical research and development.

Core Chemical Properties

This compound is an aromatic alcohol featuring both an iodine and a trifluoromethyl substituent on the benzene ring. These functional groups impart unique reactivity and properties, making it a valuable intermediate in organic synthesis. The trifluoromethyl group often enhances the biological activity and pharmacokinetic profiles of derivative compounds, while the iodo group provides a reactive site for cross-coupling reactions.[1]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 702641-05-2 | [2][3][] |

| Molecular Formula | C₈H₆F₃IO | [2][3] |

| Molecular Weight | 302.03 g/mol | [2][5] |

| Appearance | Not specified; related benzyl alcohols are white solids or colorless liquids. | [6][7][8] |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. | |

| Solubility | Not explicitly defined. Benzyl alcohols generally have moderate solubility in water and are miscible with other alcohols and diethyl ether.[8] The trifluoromethyl group may increase solubility in non-polar solvents.[1] | |

| InChI | InChI=1S/C8H6F3IO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4H2 | [2] |

| InChIKey | YSHVUTKATXCKBP-UHFFFAOYSA-N | [2] |

| SMILES | C(O)C1=CC(C(F)(F)F)=CC=C1I | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research.

Synthesis Protocol (General Method)

While specific synthesis routes for this exact molecule are proprietary or not widely published, a common method for preparing substituted benzyl alcohols involves a Grignard reaction.[9] The following is a generalized protocol based on this chemistry.

Objective: To synthesize this compound from a corresponding aryl halide.

Materials:

-

2-Iodo-5-(trifluoromethyl)bromobenzene (or a similar Grignard precursor)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Paraformaldehyde

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation: Under an inert nitrogen atmosphere, add magnesium turnings and anhydrous THF to a flame-dried, four-neck flask.[9]

-

Add a solution of 2-Iodo-5-(trifluoromethyl)bromobenzene in anhydrous THF dropwise to the flask while stirring. The reaction may need gentle heating to initiate.[9]

-

Maintain the reaction under reflux until the magnesium is consumed, indicating the formation of the Grignard reagent.[9]

-

Reaction with Formaldehyde: Cool the reaction mixture. In a separate flask, prepare a suspension of paraformaldehyde in anhydrous THF.[9]

-

Slowly add the Grignard reagent to the paraformaldehyde suspension. Control the temperature as the reaction is exothermic.

-

After the addition is complete, reflux the mixture for approximately 30-60 minutes to ensure the reaction goes to completion.[9]

-

Work-up and Purification: Cool the reaction mixture to room temperature and quench by slowly adding it to a cold, dilute solution of hydrochloric acid.[9]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.[9]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9]

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound via column chromatography or distillation under reduced pressure.[9]

Analytical Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

-

Methodology: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃). Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 500 MHz).[6] Chemical shifts are reported relative to tetramethylsilane (TMS).[6] Expected ¹H NMR signals would include distinct peaks in the aromatic region, a singlet for the benzylic CH₂ group, and a broad singlet for the hydroxyl proton.

2. Infrared (IR) Spectroscopy:

-

Purpose: To identify the presence of key functional groups.

-

Methodology: Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. Characteristic absorption bands for an alcohol include a broad O-H stretching vibration (around 3200-3600 cm⁻¹) and a C-O stretching vibration (around 1000-1200 cm⁻¹).[10][11] Strong C-F stretching bands are also expected.

3. Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and fragmentation pattern, further confirming the structure.

-

Methodology: Analyze the sample using a mass spectrometer, typically with electron ionization (EI). The mass spectrum of an alcohol often shows a weak or absent molecular ion peak.[12] Common fragmentation patterns include the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.[12][13]

Reactivity and Applications

Chemical Reactivity

The reactivity of this compound is dictated by its three primary functional components: the hydroxyl group, the aryl iodide, and the trifluoromethyl-substituted aromatic ring.

-

Alcohol Group: Like most primary alcohols, the hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. It can also undergo esterification with carboxylic acids or etherification.[1][8]

-

Aryl Iodide: The carbon-iodine bond is a key site for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at this position.

-

Aromatic Ring: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.

Caption: Synthesis and characterization workflow.

Applications in Drug Development and Research

Substituted benzyl alcohols, particularly those containing fluorine, are critical building blocks in medicinal chemistry and materials science.[1]

-

Pharmaceutical Intermediates: The trifluoromethyl group is a common feature in many modern pharmaceuticals. Its inclusion can significantly improve a drug's metabolic stability, lipophilicity, and binding affinity.[1] Therefore, this compound serves as a valuable precursor for synthesizing complex, biologically active molecules.[1][14]

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl moiety can enhance the efficacy and properties of pesticides and herbicides.[1]

-

Organic Synthesis: As a bifunctional molecule, it allows for sequential and site-selective modifications. The iodo group can be transformed via cross-coupling, followed by reactions at the alcohol, or vice-versa, providing synthetic flexibility.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound(702641-05-2) 1H NMR spectrum [chemicalbook.com]

- 3. 702641-05-2 | this compound | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

- 5. 5-IODO-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL - CAS:1261682-35-2 - Sunway Pharm Ltd [3wpharm.com]

- 6. rsc.org [rsc.org]

- 7. Page loading... [wap.guidechem.com]

- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 9. CN1503772A - Process for the preparation of benzyl alcohols - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. 4-(Trifluoromethyl)benzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

An In-depth Technical Guide to the Synthesis of 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathway for 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL, a valuable intermediate in pharmaceutical research and development. The core of this synthesis involves the reduction of the corresponding carboxylic acid, 2-iodo-5-(trifluoromethyl)benzoic acid. This document outlines the experimental protocol for this key transformation, presents relevant quantitative data, and includes a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The most direct and efficient method for the synthesis of this compound is the reduction of 2-iodo-5-(trifluoromethyl)benzoic acid. This transformation is typically achieved using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), which is capable of reducing carboxylic acids to primary alcohols.[1][2][3][4][5] Weaker reducing agents, like sodium borohydride, are generally not effective for the direct reduction of carboxylic acids without the use of activating agents.

The synthesis can be conceptually broken down into the following key stage:

-

Reduction of the Carboxylic Acid: The carbonyl group of the benzoic acid is reduced to a methylene group, yielding the corresponding benzyl alcohol.

Experimental Protocol

This section details the laboratory procedure for the synthesis of this compound from 2-iodo-5-(trifluoromethyl)benzoic acid via lithium aluminum hydride reduction.

Materials:

-

2-iodo-5-(trifluoromethyl)benzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, is flushed with an inert gas (nitrogen or argon).

-

Reagent Preparation: A suspension of lithium aluminum hydride (approximately 1.5 to 2.0 molar equivalents relative to the benzoic acid) in anhydrous diethyl ether or THF is prepared in the reaction flask under an inert atmosphere. The flask is cooled to 0 °C using an ice bath.

-

Addition of Starting Material: 2-iodo-5-(trifluoromethyl)benzoic acid (1.0 molar equivalent) is dissolved in a minimal amount of anhydrous diethyl ether or THF and added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a period of 2 to 4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction flask is cooled again to 0 °C in an ice bath. The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water. A saturated aqueous solution of sodium sulfate can also be used for a more controlled workup.

-

Workup: A 10% solution of sulfuric acid is added to the reaction mixture to dissolve the aluminum salts, resulting in a clear biphasic solution. The aqueous layer is separated and extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification (Optional): If necessary, the crude this compound can be further purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-iodo-5-(trifluoromethyl)benzoic acid | N/A |

| Product | This compound | N/A |

| Molecular Formula | C₈H₆F₃IO | [6] |

| Molecular Weight | 302.03 g/mol | N/A |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [1][2][3][4][5] |

| Solvent | Anhydrous Diethyl Ether or THF | [2] |

| Reaction Temperature | 0 °C to Reflux | [2] |

| Reaction Time | 2 - 4 hours | N/A |

| Typical Yield | 85 - 95% (estimated based on similar reductions) | [2] |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| ¹H NMR (CDCl₃) | δ (ppm): 7.85 (d, 1H), 7.55 (dd, 1H), 7.15 (d, 1H), 4.75 (s, 2H), 2.10 (br s, 1H, OH) | [7] |

Mandatory Visualization

The following diagram illustrates the synthesis pathway for this compound.

Caption: Synthesis of this compound.

References

- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. albemarle.com [albemarle.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. orgosolver.com [orgosolver.com]

- 6. 702641-05-2 | this compound | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

- 7. This compound(702641-05-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL (CAS: 702641-05-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL, a halogenated and fluorinated aromatic alcohol with potential applications as a key intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. This document consolidates available data on its chemical and physical properties, safety and handling, and spectroscopic information. While specific experimental protocols for its synthesis and detailed biological activity studies are not extensively reported in publicly accessible literature, this guide presents a plausible synthetic route based on established chemical transformations.

Chemical and Physical Properties

This compound is a white solid organic compound.[1] Its structure features a benzene ring substituted with an iodine atom, a trifluoromethyl group, and a hydroxymethyl group, which impart unique electronic properties and reactivity. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity in potential drug candidates, while the iodo- and alcohol functionalities serve as versatile handles for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 702641-05-2 | [1][2] |

| Molecular Formula | C₈H₆F₃IO | [1] |

| Molecular Weight | 302.03 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Boiling Point | 271 °C | Not explicitly cited |

| Refractive Index | 1.550 | Not explicitly cited |

| Synonyms | Benzenemethanol, 2-iodo-5-(trifluoromethyl)-; 2-Iodo-5-trifluoromethylbenzylalcohol | [3] |

Synthesis

Proposed Experimental Protocol: Reduction of 2-Iodo-5-(trifluoromethyl)benzoic acid

Disclaimer: This is a theoretical protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Reaction Scheme:

Figure 1: Proposed synthetic workflow for this compound.

Materials:

-

2-Iodo-5-(trifluoromethyl)benzoic acid

-

Lithium aluminum hydride (LiAlH₄) or Borane tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Distilled water

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) (for LiAlH₄ workup)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 2-iodo-5-(trifluoromethyl)benzoic acid in an appropriate anhydrous solvent (e.g., THF).

-

Reduction: The solution is cooled in an ice bath. The reducing agent (e.g., LiAlH₄ or BH₃·THF) is added portion-wise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux to ensure complete reaction, monitored by thin-layer chromatography (TLC).

-

Quenching and Workup:

-

For LiAlH₄: The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. Alternatively, a saturated aqueous solution of Rochelle's salt can be added to break up the aluminum salts.

-

For BH₃·THF: The reaction is quenched by the slow addition of methanol, followed by careful addition of 1 M HCl.

-

-

Extraction: The resulting mixture is filtered, and the filtrate is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. Its structural motifs, particularly the trifluoromethyl group, are common in many biologically active compounds, suggesting its potential as a building block in drug discovery. The trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.

The primary utility of this compound is likely as an intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, similar iodo-benzyl derivatives have been used in the synthesis of non-nucleoside HIV-1 reverse transcriptase inhibitors.[4]

Figure 2: Logical workflow illustrating the potential use of this compound as a starting material in a drug discovery program.

Spectroscopic Data

While specific spectra are not provided here, various suppliers and chemical databases indicate the availability of 1H NMR, 13C NMR, IR, and mass spectrometry data for this compound.[1] Researchers are advised to consult these sources or perform their own analysis for detailed spectral information.

Table 2: Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic methylene protons (CH₂), and the hydroxyl proton (OH). The chemical shifts and coupling patterns of the aromatic protons will be influenced by the iodo and trifluoromethyl substituents. |

| ¹³C NMR | Resonances for the aromatic carbons (including those directly attached to iodine and the trifluoromethyl group), the benzylic carbon, and the carbon of the trifluoromethyl group (which will likely show coupling to fluorine). |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. Aromatic C-H and C=C stretching bands, and strong C-F stretching bands are also expected. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observable. Fragmentation patterns would likely involve the loss of water (M-18), the hydroxyl radical (M-17), and cleavage of the benzylic C-C bond. |

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (PPE).

Table 3: Hazard and Precautionary Information

| Category | Information | Source(s) |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |

| Personal Protective Equipment | Safety glasses with side-shields, chemical-resistant gloves, and a lab coat are recommended. | [7] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. | [5] |

Conclusion

This compound is a valuable synthetic intermediate with significant potential for use in the development of new pharmaceutical and agrochemical agents. Its trifluoromethyl and iodo substituents provide unique chemical handles for the construction of complex molecular architectures. While detailed biological data is currently lacking, its structural features warrant further investigation into its potential applications in medicinal chemistry. Researchers working with this compound should adhere to strict safety protocols due to its irritant nature. Future studies detailing its synthesis and exploring its biological profile would be of great value to the scientific community.

References

An In-depth Technical Guide to 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Iodo-5-(trifluoromethyl)benzyl alcohol. This compound is of interest to researchers in medicinal chemistry and materials science as a versatile building block in the synthesis of more complex molecules.

Molecular Structure and Identifiers

This compound is a substituted aromatic compound. Its structure is characterized by a benzene ring substituted with an iodine atom, a trifluoromethyl group, and a hydroxymethyl group.

| Identifier | Value |

| CAS Number | 702641-05-2 |

| Molecular Formula | C₈H₆F₃IO |

| Molecular Weight | 302.03 g/mol |

| InChI | InChI=1S/C8H6F3IO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4H2 |

| InChIKey | YSHVUTKATXCKBP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1I)CO)C(F)(F)F |

digraph "2-IODO-5-(TRIFLUOROMETHYL)BENZYL_ALCOHOL" { graph [layout=neato, fontname="Helvetica", fontsize=10, bgcolor="#FFFFFF"]; node [fontname="Helvetica", fontsize=10, shape=plaintext]; edge [fontname="Helvetica", fontsize=10, color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; C8 [label="C", pos="-1.2, -0.7!"]; I[label="I", pos="-2.3, -1.4!", fontcolor="#EA4335"]; F1 [label="F", pos="3.2, 0.7!", fontcolor="#34A853"]; F2 [label="F", pos="3.2, -0.7!", fontcolor="#34A853"]; F3 [label="F", pos="2.8, 0!", fontcolor="#34A853"]; O [label="O", pos="-1.2, 1.1!", fontcolor="#EA4335"]; H1[label="H", pos="-1.5, 1.6!"];

// Benzene ring with explicit positions C1 [pos="0,0!"]; C2 [pos="0,1.4!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="-2.4,1.4!"]; C5 [pos="-2.4,0!"]; C6 [pos="-1.2,-0.7!"];

// Substituents C7 [pos="1.4, -0.7!"]; C8 [pos="-1.2, 0.7!"]; O [pos="-1.2, 2.1!"]; I[pos="-3.8, -0.7!"]; F1 [pos="2.1, -1.8!"]; F2 [pos="2.8, -0.3!"]; F3 [pos="1.0, -1.8!"];

// Adjusting C8 and O for hydroxymethyl group C8_hydroxymethyl [label="C", pos="-1.2, 2.1!"]; O_hydroxymethyl [label="O", pos="-1.2, 3.5!"]; H_hydroxymethyl [label="H", pos="-0.5, 3.8!"];

// Edges for the benzene ring edge [style=solid]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for substituents C1 -- C7; C6 -- I; C3 -- C8_hydroxymethyl; C8_hydroxymethyl -- O_hydroxymethyl; O_hydroxymethyl -- H_hydroxymethyl;

C7 -- F1; C7 -- F2; C7 -- F3;

// Double bonds in the ring edge [style=double]; C1 -- C2; C3 -- C4; C5 -- C6;

// Reset edge style for single bonds to substituents edge [style=solid]; C1 -- C7; C6 -- I; C3 -- C8_hydroxymethyl;

// Node for the chemical name label_node [label="this compound", pos="0, -3!", fontcolor="#202124"]; }

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Predicted Value/Information |

| Appearance | Likely a solid at room temperature. |

| Melting Point | Data not available. |

| Boiling Point | Data not available. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound. While full datasets are not publicly available, representative data can be found through commercial suppliers.[1]

3.1. ¹H NMR Spectroscopy

A ¹H NMR spectrum is available from commercial suppliers.[1] The expected signals would include:

-

A singlet for the benzylic protons (-CH₂OH).

-

A multiplet pattern for the aromatic protons.

-

A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including:

-

A signal for the benzylic carbon.

-

Signals for the aromatic carbons, with those bonded to iodine and the trifluoromethyl group showing characteristic chemical shifts.

-

A quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

3.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

O-H stretching of the alcohol group (broad band around 3300 cm⁻¹).

-

C-H stretching of the aromatic and benzylic groups.

-

C-F stretching of the trifluoromethyl group.

-

C-I stretching.

3.4. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the hydroxyl group and other fragments.

Synthesis

Caption: A general synthetic workflow for the preparation of the target molecule.

4.1. Experimental Protocol: A Representative Synthesis

The following is a representative, general protocol for the reduction of a substituted benzoic acid to a benzyl alcohol. Note: This is a hypothetical procedure and must be adapted and optimized for the specific synthesis of this compound.

-

Reaction Setup: To a stirred solution of 2-iodo-5-(trifluoromethyl)benzoic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, slowly add a solution of a suitable reducing agent (e.g., lithium aluminum hydride in THF).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by an aqueous solution of sodium hydroxide, and then more water, while maintaining a low temperature.

-

Workup: Filter the resulting mixture through a pad of celite and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Applications in Research and Drug Development

Substituted benzyl alcohols are valuable intermediates in organic synthesis. This compound, with its multiple functional groups, can serve as a versatile building block for the synthesis of a variety of more complex molecules. The presence of the iodine atom allows for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), while the trifluoromethyl group can impart desirable properties such as increased metabolic stability and lipophilicity to the final products. These characteristics make it a potentially useful intermediate in the development of new pharmaceutical agents and functional materials.

Safety and Handling

Detailed safety information for this compound is not widely available. However, based on the known hazards of similar compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. For specific handling and disposal guidelines, consult the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Profile of 2-Iodo-5-(trifluoromethyl)benzyl Alcohol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectral characteristics of 2-Iodo-5-(trifluoromethyl)benzyl alcohol, a key intermediate in pharmaceutical and materials science research. While specific experimental data for this compound is not publicly available, this document extrapolates likely spectral features based on established principles of spectroscopy and data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals.

Predicted Spectral Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | d | 1H | Ar-H (H6) |

| ~ 7.6 - 7.8 | dd | 1H | Ar-H (H4) |

| ~ 7.2 - 7.4 | d | 1H | Ar-H (H3) |

| ~ 4.7 | s | 2H | -CH₂ OH |

| Variable | br s | 1H | -CH₂OH |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142 | C -I |

| ~ 139 | C -CH₂OH |

| ~ 135 | Ar-C H |

| ~ 130 (q, J ≈ 33 Hz) | C -CF₃ |

| ~ 128 | Ar-C H |

| ~ 125 (q, J ≈ 4 Hz) | Ar-C H |

| ~ 123 (q, J ≈ 272 Hz) | -C F₃ |

| ~ 95 | C -I |

| ~ 65 | -C H₂OH |

Solvent: CDCl₃. The quartet (q) multiplicity for carbons attached to or near the -CF₃ group is due to C-F coupling.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~ 3300 - 3400 | O-H | Alcohol, broad |

| ~ 3050 - 3100 | C-H | Aromatic, stretch |

| ~ 2850 - 2950 | C-H | Aliphatic, stretch |

| ~ 1600, 1470 | C=C | Aromatic ring, stretch |

| ~ 1320 | C-F | Trifluoromethyl, stretch |

| ~ 1050 - 1150 | C-O | Alcohol, stretch |

| ~ 700 - 800 | C-I | Iodo group, stretch |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Fragment Ion |

| 302 | [M]⁺ (Molecular Ion) |

| 284 | [M - H₂O]⁺ |

| 175 | [M - I]⁺ |

| 157 | [M - I - H₂O]⁺ |

| 145 | [C₇H₄F₃]⁺ |

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse sequence (zg30).

-

Number of Scans : 16-32.

-

Spectral Width : -2 to 12 ppm.

-

Relaxation Delay : 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled pulse sequence (zgpg30).

-

Number of Scans : 1024-4096.

-

Spectral Width : -10 to 220 ppm.

-

Relaxation Delay : 2 seconds.

-

-

Data Processing : The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

-

Sample Preparation : A small amount of the neat liquid or solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

-

Data Processing : The resulting interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation (e.g., Agilent 7890B GC coupled to a 5977A MSD).

-

GC Conditions :

-

Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature : 250 °C.

-

Oven Program : Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas : Helium at a constant flow of 1 mL/min.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI).

-

Ionization Energy : 70 eV.

-

Mass Range : 40-500 amu.

-

Source Temperature : 230 °C.

-

-

Data Processing : The acquired mass spectra are analyzed to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern is compared with known fragmentation behaviors of similar compounds.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

The Strategic Role of the Trifluoromethyl Group in Benzyl Alcohol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into a molecular scaffold is a pivotal strategy in modern medicinal chemistry. This in-depth technical guide explores the multifaceted role of the CF3 group in benzyl alcohol derivatives, a common structural motif in pharmacologically active compounds. By examining its influence on key physicochemical and biological properties, this guide provides a comprehensive resource for researchers engaged in drug design and development.

The Physicochemical Impact of Trifluoromethylation

The trifluoromethyl group exerts a profound influence on the electronic and physical properties of benzyl alcohol derivatives, thereby modulating their pharmacokinetic and pharmacodynamic profiles.

Lipophilicity (LogP)

The CF3 group is strongly lipophilic and can significantly increase the octanol-water partition coefficient (LogP) of a molecule. This enhancement in lipophilicity can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, which is a critical factor for central nervous system-acting drugs.[1][2] The table below presents a comparison of the calculated LogP values for benzyl alcohol and its trifluoromethylated analogs.

| Compound | Structure | LogP |

| Benzyl Alcohol | 1.10[3] | |

| 2-(Trifluoromethyl)benzyl alcohol | 1.90[4] | |

| 3-(Trifluoromethyl)benzyl alcohol | 2.20[5] | |

| 4-(Trifluoromethyl)benzyl alcohol | 1.96 |

Note: LogP values are experimentally determined or calculated as indicated by the citations.

Acidity (pKa)

The highly electronegative fluorine atoms in the CF3 group create a strong electron-withdrawing inductive effect. When positioned on the benzyl ring, this effect can significantly increase the acidity of the benzylic alcohol's hydroxyl group, lowering its pKa. This modulation of acidity can influence a molecule's ionization state at physiological pH, affecting its solubility, receptor binding, and pharmacokinetic properties.

| Compound | Structure | pKa |

| Benzyl Alcohol | 15.40[6] | |

| 3-(Trifluoromethyl)phenol | 9.08 | |

| 3,5-Bis(trifluoromethyl)phenol | 8.03 |

Metabolic Stability

A cornerstone of the trifluoromethyl group's utility in drug design is its ability to enhance metabolic stability.[1] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[7] By replacing a metabolically labile group (like a methyl group) with a CF3 group, the metabolic "soft spot" can be blocked, leading to a longer in vivo half-life, reduced clearance, and improved bioavailability. While specific comparative metabolic stability data for benzyl alcohol and its trifluoromethylated derivatives were not found in the surveyed literature, the general principle of increased stability upon trifluoromethylation is a well-established concept in medicinal chemistry. The table below illustrates the expected impact on metabolic stability parameters.

| Parameter | Benzyl Alcohol Derivative | Trifluoromethylated Benzyl Alcohol Derivative | Rationale |

| In Vitro Half-life (t1/2) | Shorter | Longer | The CF3 group blocks oxidative metabolism by CYP enzymes. |

| Intrinsic Clearance (CLint) | Higher | Lower | Reduced metabolic rate leads to lower clearance. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of trifluoromethylated benzyl alcohol derivatives and a general protocol for assessing their metabolic stability.

Synthesis of 4-(Trifluoromethyl)benzyl alcohol

Reaction: Reduction of 4-(trifluoromethyl)benzoic acid.

Materials:

-

4-(Trifluoromethyl)benzoic acid

-

Diisobutylaluminum hydride (DIBAL-H) solution (25% in toluene)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

2N Hydrochloric acid

-

Nitrogen gas atmosphere

Procedure: [8]

-

Under a nitrogen atmosphere, dissolve 4-(trifluoromethyl)benzoic acid (e.g., 30.0 g, 98.6 mmol) in anhydrous THF (240 mL) in a suitable reaction flask.

-

To the solution, add a 25% solution of diisobutylaluminum hydride (DIBAL-H) in toluene (332 mL, 493 mmol) dropwise.

-

Heat the reaction mixture to 50°C and stir for 2 hours.

-

After cooling the reaction to room temperature, quench the reaction by the dropwise addition of methanol (15.8 g, 493 mmol).

-

Slowly add the resulting solution to 2N hydrochloric acid (296 mL, 592 mmol) with stirring.

-

Stir the mixture at 50-60°C for 30 minutes.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield 4-(trifluoromethyl)benzyl alcohol.

Synthesis of 3-(Trifluoromethyl)benzyl alcohol

Reaction: Hydrolysis of m-trifluoromethyl benzyl chloride.

Materials: [9]

-

m-Trifluoromethyl benzyl chloride

-

Sodium acetate

-

Methanol

-

Autoclave

Procedure: [9]

-

In a 1000 mL autoclave, combine 300 mL of methanol, 60 g of sodium acetate, and 97 g of m-trifluoromethyl benzyl chloride.

-

Heat the mixture to 160°C with stirring and maintain the reaction for 12 hours. Monitor the reaction for the complete conversion of the starting material using gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove inorganic salts and wash the filter cake with methanol.

-

Combine the filtrates and remove the methanol and byproduct methyl acetate by atmospheric distillation.

-

Purify the product by vacuum distillation (e.g., 100-105°C at 0.0024 Mpa) to obtain 3-(trifluoromethyl)benzyl alcohol.

In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a test compound in the presence of liver microsomes.

-

Test compound (e.g., benzyl alcohol derivative)

-

Pooled liver microsomes (e.g., human, rat)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Internal standard for LC-MS/MS analysis

-

Acetonitrile (ACN)

-

Incubator set to 37°C

-

Centrifuge

-

LC-MS/MS system

Procedure: [10]

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 20 mM in DMSO).

-

Dilute the stock solution in acetonitrile to an intermediate concentration (e.g., 125 µM).

-

Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system.

-

-

Incubation:

-

In a 96-well plate, add the test compound to the microsomal incubation medium to achieve the final desired concentration (e.g., 2 µM). The final acetonitrile concentration should be low (e.g., 1.6%).

-

For negative controls, substitute the NADPH-cofactor system with phosphate buffer.

-

Pre-incubate the plate at 37°C with shaking (e.g., 100 rpm).

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time Points and Reaction Quenching:

-

At designated time points (e.g., 0, 7, 15, 25, and 40 minutes), stop the reaction by adding a quenching solution (e.g., 5 volumes of acetonitrile containing an internal standard).

-

-

Sample Processing and Analysis:

-

Centrifuge the plate (e.g., at 5500 rpm for 5 minutes) to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the appropriate formula.

-

Signaling Pathways and Mechanistic Insights

The incorporation of a trifluoromethyl group can profoundly impact a drug's interaction with its biological target. This section explores the mechanisms of action of two prominent drugs containing a trifluoromethyl group, celecoxib and fluoxetine, with accompanying signaling pathway diagrams.

Celecoxib and the COX-2 Inhibition Pathway

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[12][13] The trifluoromethyl group in celecoxib plays a crucial role in its binding affinity and selectivity for the COX-2 active site.[7] By inhibiting COX-2, celecoxib blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[12][13]

Fluoxetine and the Serotonin Reuptake Inhibition Pathway

Fluoxetine, a widely prescribed antidepressant, is a selective serotonin reuptake inhibitor (SSRI).[14] Its mechanism of action involves blocking the serotonin transporter (SERT) in the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to be responsible for its therapeutic effects. The trifluoromethyl group in fluoxetine contributes to its lipophilicity, allowing it to cross the blood-brain barrier and reach its target in the central nervous system.

General Workflow for Assessing Trifluoromethylated Compounds

The following diagram illustrates a logical workflow for the evaluation of trifluoromethylated benzyl alcohol derivatives in a drug discovery context.

Conclusion

The trifluoromethyl group is a powerful tool in the arsenal of medicinal chemists. Its strategic incorporation into benzyl alcohol derivatives can lead to significant improvements in lipophilicity, metabolic stability, and target engagement. This guide has provided a comprehensive overview of the key considerations, quantitative data, and experimental methodologies relevant to the design and evaluation of trifluoromethylated benzyl alcohol derivatives. A thorough understanding of the principles outlined herein will empower researchers to harness the full potential of this unique functional group in the pursuit of novel and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. bioivt.com [bioivt.com]

- 3. Re‐evaluation of benzyl alcohol (E 1519) as food additive - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzyl alcohol attenuates acetaminophen-induced acute liver injury in a Toll-like receptor-4-dependent pattern in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. mttlab.eu [mttlab.eu]

- 12. The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liver: benzyl alcohol limits acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Iodinated Benzyl Alcohols in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of iodinated benzyl alcohols, versatile building blocks in organic synthesis. Their unique combination of a reactive benzylic hydroxyl group and a readily displaceable iodide on the aromatic ring makes them highly valuable intermediates in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. This document details their synthesis, reactivity in key transformations, and provides specific experimental protocols for their utilization.

Synthesis of Iodinated Benzyl Alcohols

The position of the iodine atom on the benzyl alcohol scaffold significantly influences its reactivity and the stereochemistry of subsequent transformations. Therefore, regioselective synthesis is paramount. The primary methods for accessing ortho-, meta-, and para-iodinated benzyl alcohols are outlined below.

Table 1: Synthesis of Iodinated Benzyl Alcohols

| Target Compound | Starting Material | Key Reagents | Typical Yield (%) | Reference |

| 2-Iodobenzyl alcohol | 2-Iodobenzoic acid | LiAlH₄ or BH₃·THF | >90 | [1] |

| 3-Iodobenzyl alcohol | 3-Iodobenzaldehyde | NaBH₄ | ~95 | [2] |

| 4-Iodobenzyl alcohol | 4-Iodobenzaldehyde | NaBH₄ | >95 |

Detailed Experimental Protocol: Synthesis of 4-Iodobenzyl Alcohol

A common and efficient method for the preparation of 4-iodobenzyl alcohol is the reduction of 4-iodobenzaldehyde using sodium borohydride.

Procedure:

-

Dissolve 4-iodobenzaldehyde (1.0 eq) in methanol or ethanol (approximately 10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the solution in small portions, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford the crude product.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4-iodobenzyl alcohol.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine (C-I) bond in iodinated benzyl alcohols is significantly weaker than the corresponding C-Br and C-Cl bonds, making them highly reactive substrates in palladium-catalyzed cross-coupling reactions. This enhanced reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and organoboron compounds. 4-Iodobenzyl alcohol is an excellent substrate for this reaction.

Table 2: Comparative Yields in Suzuki-Miyaura Coupling

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodobenzyl alcohol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 2-4 | >95 |

| 4-Bromobenzyl alcohol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 8-12 | 85-95 |

Procedure:

-

To an oven-dried Schlenk flask, add 4-iodobenzyl alcohol (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene (5 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic phase sequentially with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck Coupling

The Heck reaction facilitates the coupling of aryl halides with alkenes. The higher reactivity of the C-I bond in iodinated benzyl alcohols is also advantageous in this transformation.

Table 3: Comparative Yields in Heck Coupling

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodobenzyl alcohol | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 2-4 | >90 |

| 4-Bromobenzyl alcohol | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 12-18 | 75-85 |

Procedure:

-

In a sealable reaction tube, combine 4-iodobenzyl alcohol (1.0 mmol, 1.0 eq), styrene (1.2 mmol, 1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).

-

Add anhydrous acetonitrile (5 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 eq).

-

Seal the tube and heat the mixture to 80 °C with stirring.

-

Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with diethyl ether (20 mL).

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Table 4: Comparative Yields in Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodobenzyl alcohol | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | 25-40 | 1-2 | >95 |

| 4-Bromobenzyl alcohol | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | 50-70 | 6-10 | 80-90 |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-iodobenzyl alcohol (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).[3]

-

Add anhydrous THF or DMF, followed by triethylamine (2.0-3.0 eq).[3]

-

Add phenylacetylene (1.1-1.5 eq) dropwise to the stirred mixture.[3]

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).[3]

-

Upon consumption of the starting material, dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash the solution with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] While specific comparative data for iodobenzyl alcohols is limited, the general reactivity trend for aryl halides (I > Br > Cl) is well-established.[5]

Procedure:

-

In a glovebox, charge a vial with 4-iodobenzyl alcohol (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and a base (e.g., NaOt-Bu, 1.4 mmol, 1.4 eq).

-

Add anhydrous toluene (5 mL).

-

Seal the vial and heat the reaction mixture to 100 °C.

-

Monitor the reaction by LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. Modern protocols often use ligands to facilitate the reaction at lower temperatures. Aryl iodides are generally more reactive than bromides and chlorides.

Procedure:

-

To a reaction vessel, add 4-iodobenzyl alcohol (1.0 mmol, 1.0 eq), the phenol (1.2 mmol, 1.2 eq), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 eq).

-

Add a high-boiling polar solvent such as DMF or NMP (5 mL).

-

Heat the mixture to 110-130 °C under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with aqueous LiCl solution to remove DMF, then with brine.

-

Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography.

Oxidation and Reduction Reactions

The benzylic alcohol functionality of iodinated benzyl alcohols can be readily oxidized to the corresponding aldehydes and carboxylic acids or reduced to the methyl group.

Oxidation to Iodobenzaldehydes

Table 5: Oxidation of Iodinated Benzyl Alcohols

| Substrate | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 4-Iodobenzyl alcohol | PCC | DCM | RT | 2-4 | 4-Iodobenzaldehyde | ~85 |

| Benzyl alcohol | I₂/K₂CO₃ | t-Butanol | Reflux | 6 | Benzaldehyde | ~80 |

Procedure:

-

Dissolve 4-iodobenzyl alcohol (1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Add pyridinium chlorochromate (PCC, 1.5 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-iodobenzaldehyde, which can be further purified by recrystallization or chromatography.

Caption: A generalized experimental workflow.

Nucleophilic Substitution

The hydroxyl group of benzyl alcohols can be converted into a good leaving group, allowing for nucleophilic substitution.

Table 6: Nucleophilic Substitution of Benzyl Alcohols

| Substrate | Reagents | Solvent | Product |

| Benzyl alcohol | CeCl₃·7H₂O / NaI | Acetonitrile | Benzyl iodide |

| Benzyl alcohol | PPh₃ / I₂ / Polymer-supported DMAP | Dichloromethane | Benzyl iodide |

Conclusion

Iodinated benzyl alcohols are highly valuable and versatile intermediates in organic synthesis. Their enhanced reactivity in a multitude of transformations, particularly in palladium-catalyzed cross-coupling reactions, makes them superior substrates compared to their bromo and chloro analogs. This guide provides a foundational understanding of their synthesis and reactivity, along with detailed experimental protocols, to aid researchers in their synthetic endeavors. The provided data and methodologies can serve as a starting point for the development of novel synthetic routes towards complex molecules in drug discovery and materials science.

References

- 1. N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols [organic-chemistry.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

applications of trifluoromethylated building blocks in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds has become a paramount strategy in modern drug design. This powerful electron-withdrawing moiety imparts a unique combination of physicochemical properties that can dramatically enhance the therapeutic potential of a drug candidate. From improving metabolic stability and membrane permeability to increasing binding affinity and altering pKa, the trifluoromethyl group offers a versatile tool for medicinal chemists to overcome preclinical challenges and optimize pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the applications of trifluoromethylated building blocks in medicinal chemistry, detailing their synthesis, impact on drug properties, and role in modulating key signaling pathways.

Physicochemical and Pharmacokinetic Impact of Trifluoromethylation

The introduction of a trifluoromethyl group can profoundly alter a molecule's properties. The high electronegativity of the fluorine atoms and the overall lipophilicity of the CF3 group are key drivers of these changes.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to a longer in vivo half-life and reduced clearance of the drug.

Table 1: Comparative in vitro Metabolic Stability of N-CF3 and N-CH3 Analogs in Human Liver Microsomes

| Compound Pair | N-Substituent | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Pair 1 | -CH3 | 15 | 46.2 |

| -CF3 | > 240 | < 2.9 | |

| Pair 2 | -CH3 | 8 | 86.6 |

| -CF3 | 185 | 3.7 | |

| Pair 3 | -CH3 | 22 | 31.5 |

| -CF3 | > 240 | < 2.9 |

Data presented in this table is a representative summary from multiple sources and is intended for comparative purposes.

Modulation of Lipophilicity and pKa

The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[][2][3] This increased lipophilicity can improve absorption and distribution. Furthermore, the strong electron-withdrawing nature of the CF3 group can significantly lower the pKa of nearby acidic or basic functional groups, which can influence drug-receptor interactions and solubility.[4]

Applications in Drug Design and Development

The unique properties conferred by the trifluoromethyl group have been leveraged in a wide array of therapeutic areas. Numerous FDA-approved drugs contain this critical functional group, highlighting its importance in successful drug development.[5][6]

Case Study: Celecoxib (Celebrex®)

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[7] The trifluoromethyl group on the pyrazole ring is crucial for its activity and selectivity.

Table 2: Comparative Biological Activity of Celecoxib and its Non-Trifluoromethylated Analog

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib (with -CF3) | 15 | 0.04 | 375 |

| SC-560 (non-CF3 analog) | 0.009 | 6.3 | 0.0014 |

Data is compiled from various sources for illustrative comparison.

Case Study: Fluoxetine (Prozac®)

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other psychiatric disorders. The trifluoromethyl group in the para-position of the phenoxy ring is a key feature of its structure, contributing to its long half-life and efficacy.[8][9][10] SAR studies have shown that the inclusion of the -CF3 group in the para-position of the phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold when compared to the corresponding non-fluorinated analog.[6]

Key Signaling Pathways Modulated by Trifluoromethylated Inhibitors

Trifluoromethylated compounds have been successfully developed as inhibitors of various signaling pathways implicated in diseases such as cancer and autoimmune disorders.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors.[][2][11] Dysregulation of this pathway is associated with various cancers and inflammatory diseases. Several trifluoromethylated JAK inhibitors have been developed to target this pathway.

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway plays a critical role in cell proliferation and survival.[12][13] Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target. Trifluoromethylated tyrosine kinase inhibitors (TKIs) have been developed to block EGFR signaling.

Experimental Protocols

Synthesis of Trifluoromethylated Building Blocks and Drug Molecules

The synthesis of trifluoromethylated compounds often requires specialized reagents and reaction conditions.

4-(Trifluoromethyl)aniline is a key building block for the synthesis of various pharmaceuticals.[14] A common synthetic route involves the trifluoromethylation of an aniline precursor.

A common synthesis of Celecoxib involves the condensation of a trifluoromethylated β-diketone with a substituted hydrazine.[5][15]

References

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. mdpi.com [mdpi.com]

- 7. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. ClinPGx [clinpgx.org]

- 13. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scientificlabs.com [scientificlabs.com]

- 15. Experimental design on single-time-point high-throughput microsomal stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-5-(trifluoromethyl)benzyl alcohol is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique structure, featuring both an iodine atom and a trifluoromethyl group on the benzyl ring, provides versatile reactivity for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectral data, and safety information. The strategic importance of this intermediate in drug discovery and development is highlighted through its application in the synthesis of targeted therapies.

Chemical and Physical Properties

This compound, with the CAS number 702641-05-2, is a substituted aromatic alcohol.[1] The presence of an iodine atom allows for various cross-coupling reactions, while the trifluoromethyl group can enhance the metabolic stability and binding affinity of the final drug molecule.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 702641-05-2 | [1][3] |

| Molecular Formula | C8H6F3IO | [1][3] |

| Molecular Weight | 302.03 g/mol | [3] |

| Appearance | White solid (based on analogous compounds) | Inferred |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Soluble in common organic solvents like tetrahydrofuran, ethyl acetate. | Inferred from synthesis protocols of similar compounds |

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of the corresponding carboxylic acid or its acyl chloride derivative.

Starting Materials

-

2-Iodo-5-(trifluoromethyl)benzoic acid

-

2-Iodo-5-(trifluoromethyl)benzoyl chloride[4]

-

Borane-tetrahydrofuran complex (BH3•THF)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate

Experimental Protocol: Reduction of 2-Iodo-5-(trifluoromethyl)benzoic acid

This protocol is adapted from the synthesis of the analogous compound, 2-Chloro-5-(trifluoromethyl)benzyl alcohol.[5]

-

Reaction Setup: In a three-neck flask equipped with a thermometer and a mechanical stirrer, dissolve 2-Iodo-5-(trifluoromethyl)benzoic acid in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Addition of Reducing Agent: Slowly add borane-tetrahydrofuran complex (BH3•THF) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.

-

Quenching: After the reaction is complete, cool the mixture and slowly add 6N HCl to quench the excess reducing agent until no more gas is evolved.

-

Extraction: Add water to the mixture and extract the product with ethyl acetate.

-

Work-up: Combine the organic phases, dry with anhydrous magnesium sulfate, and filter.

-

Purification: Evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Iodo-5-(trifluoromethyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and substituted aromatic scaffolds. These structural motifs are prevalent in a vast array of biologically active molecules and approved pharmaceuticals.

This document provides a detailed protocol for the Suzuki coupling of 2-iodo-5-(trifluoromethyl)benzyl alcohol. This substrate is a valuable building block, incorporating an electron-deficient aromatic ring due to the trifluoromethyl group, which can influence reactivity, and a versatile benzyl alcohol functional group that allows for further synthetic transformations. The iodo-substituent provides a highly reactive site for the palladium-catalyzed cross-coupling.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst for the next cycle.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions, particularly with functionalized substrates.

Experimental Protocol

This protocol details a representative Suzuki coupling reaction of this compound with phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) for potentially higher yields with electron-deficient substrates.

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane and Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

-

Magnetic stirrer with heating

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-(hydroxymethyl)-4-(trifluoromethyl)biphenyl.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for Suzuki cross-coupling reactions of various aryl iodides, providing a reference for the expected outcome with this compound.